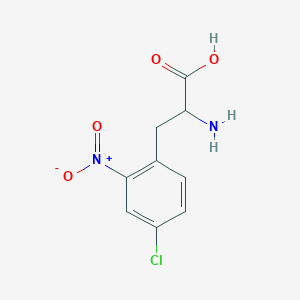
4-Chloro-2-nitro-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-nitro-DL-phenylalanine is a chemical compound with the molecular formula C9H9ClN2O4 . It is an artificially produced compound and is known to be an irreversible tryptophan hydroxylase inhibitor . It acts pharmacologically to deplete endogenous levels of serotonin .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitro-DL-phenylalanine consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 244.63 .Physical And Chemical Properties Analysis
4-Chloro-2-nitro-DL-phenylalanine is a white to yellow solid . It has a molecular weight of 244.63 . The compound is stored at a temperature of +4°C .Aplicaciones Científicas De Investigación
- Application : 4-Chloro-2-nitro-DL-phenylalanine is used as a TPH1 inhibitor to treat kras+ male zebrafish .
- Method : The compound is administered to the zebrafish as part of their treatment regimen .
- Results : The specific outcomes of this treatment are not detailed in the available resources .
- Application : This compound is used to induce insomnia in rat models for sleep research .
- Method : The compound is likely administered to the rats, but the specific procedures and parameters are not detailed in the available resources .
- Results : The specific outcomes of these insomnia studies are not detailed in the available resources .
- Application : 4-Chloro-2-nitro-DL-phenylalanine is used to treat embryos to examine its effect on serotonin .
- Method : The compound is likely administered to the embryos, but the specific procedures and parameters are not detailed in the available resources .
- Results : The specific outcomes of these studies are not detailed in the available resources .
Tryptophan Hydroxylase 1 (TPH1) Inhibition
Induction of Insomnia in Rat Models
Serotonin Effect Examination in Embryos
- Application : This compound is used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid .
- Method : The compound is likely administered to the bacteria, but the specific procedures and parameters are not detailed in the available resources .
- Results : The specific outcomes of these studies are not detailed in the available resources .
- Application : 4-Chloro-2-nitro-DL-phenylalanine is used to feed flies to explore the effect of serotonin .
- Method : The compound is likely administered to the flies as part of their diet, but the specific procedures and parameters are not detailed in the available resources .
- Results : The specific outcomes of these studies are not detailed in the available resources .
Selection of Enterococcus faecalis Transformants
Feeding Flies to Explore Serotonin Effect
- Inflammation Reduction in Lung Tissue
- Application : This compound is used to improve the inflammation of lung tissue .
- Method : The compound is likely administered to the subjects, but the specific procedures and parameters are not detailed in the available resources .
- Results : The specific outcomes of these studies are not detailed in the available resources .
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-3-(4-chloro-2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANMRKQAHHCMDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitro-DL-phenylalanine | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

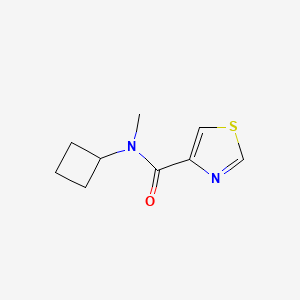
![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)
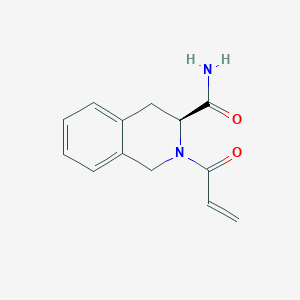
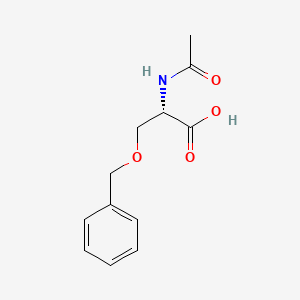
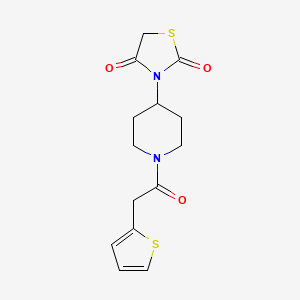
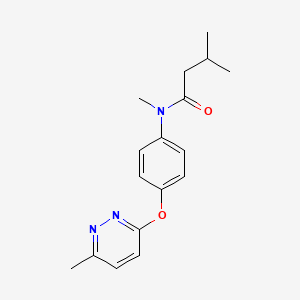
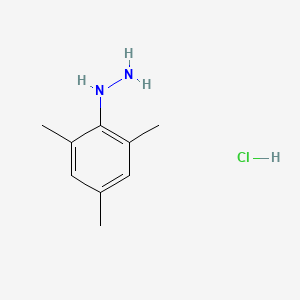
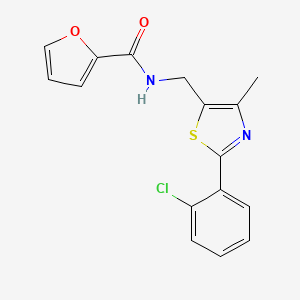
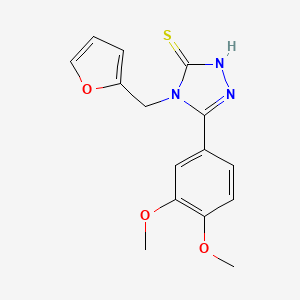
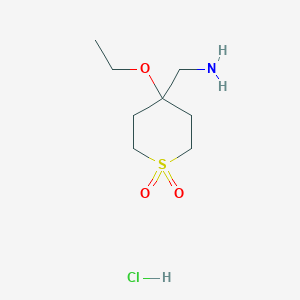
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)
![N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2354024.png)